molecular formula C15H15ClN2O2S B11409614 3,4-Dimethylphenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate

3,4-Dimethylphenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate

Cat. No.: B11409614
M. Wt: 322.8 g/mol
InChI Key: DKKSINYXNIKSQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethylphenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a 3,4-dimethylphenyl group, a chlorine atom, and an ethylsulfanyl group The carboxylate group at the 4-position of the pyrimidine ring further adds to its chemical complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylphenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the 3,4-dimethylphenyl group, the chlorine atom, and the ethylsulfanyl group. The final step involves the esterification of the carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylphenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrogen derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrogen derivative.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

3,4-Dimethylphenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Dimethylphenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethylphenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and makes it a valuable subject of study in various research fields.

Properties

Molecular Formula

C15H15ClN2O2S

Molecular Weight

322.8 g/mol

IUPAC Name

(3,4-dimethylphenyl) 5-chloro-2-ethylsulfanylpyrimidine-4-carboxylate

InChI

InChI=1S/C15H15ClN2O2S/c1-4-21-15-17-8-12(16)13(18-15)14(19)20-11-6-5-9(2)10(3)7-11/h5-8H,4H2,1-3H3

InChI Key

DKKSINYXNIKSQJ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)OC2=CC(=C(C=C2)C)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.